Target Engagement vs. Aminophenyl Oxadiazole Analog: Xanthine Oxidase Inhibitor Annotations
The compound is annotated as a xanthine dehydrogenase/oxidase (XDH) inhibitor in the Therapeutic Target Database (TTD) under Drug ID D0N0MV [1]. In contrast, a close structural analog where the 3,4-dimethoxybenzamide is replaced by a simpler amine (5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine, CAS 851094-74-1) lacks this target annotation, which suggests the benzamide moiety is critical for this specific target engagement prediction [2]. However, a direct, quantitative comparison of inhibitory activity (e.g., IC50 values) is not available in the public domain for either compound.
| Evidence Dimension | Target Engagement Annotation (Xanthine Dehydrogenase/Oxidase Inhibition) |
|---|---|
| Target Compound Data | Annotated as an XDH inhibitor in TTD (Drug ID: D0N0MV); no quantitative IC50 data available. |
| Comparator Or Baseline | 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 851094-74-1): Not annotated as an XDH inhibitor in major target databases. |
| Quantified Difference | Qualitative difference in target annotation; quantitative potency difference cannot be calculated. |
| Conditions | Database annotation based on patent and literature mining (Therapeutic Target Database). |
Why This Matters
This annotation provides a specific, testable hypothesis for XDH inhibition that is absent for the des-benzamide analog, guiding procurement for teams investigating purine metabolism disorders.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N0MV. Fused heterocyclic compound 8. View Source
- [2] Kuujia. Product Page: N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS 851094-74-1). View Source
